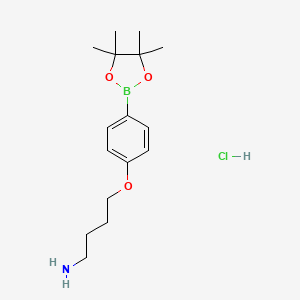
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-amine hydrochloride is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Its unique structure allows it to participate in cross-coupling reactions, making it valuable in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-amine hydrochloride typically involves the following steps:
Boronic Acid Formation: The starting material, phenol, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a catalyst (e.g., palladium) and a base (e.g., potassium carbonate).
Amination: The resulting boronic acid derivative is then subjected to an amination reaction with butan-1-amine to form the desired compound.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-amine hydrochloride can undergo several types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Amination: The compound can react with amines to form secondary or tertiary amines.
Oxidation and Reduction: Depending on the reaction conditions, the compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or water).
Amination: Amines, acid catalysts, and solvents such as ethanol or methanol.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or metal catalysts, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Amination: Secondary or tertiary amines.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
This compound finds applications in various fields, including:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of boronic acids in biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of new drugs.
Industry: Its utility in the synthesis of polymers and other industrial chemicals makes it valuable in various manufacturing processes.
作用機序
The mechanism by which 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-amine hydrochloride exerts its effects involves its ability to form stable boronic acid derivatives. These derivatives can interact with various molecular targets, such as enzymes and receptors, to modulate biological processes. The compound's unique structure allows it to participate in specific pathways, leading to desired outcomes in chemical and biological reactions.
類似化合物との比較
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound is structurally similar but lacks the amine group, making it less reactive in amination reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: This compound has a carboxylic acid group instead of an amine, leading to different reactivity and applications.
Uniqueness: 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-amine hydrochloride stands out due to its amine group, which allows for a wider range of chemical reactions, particularly in the formation of amines and amides. This versatility makes it a valuable tool in organic synthesis and pharmaceutical development.
特性
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3.ClH/c1-15(2)16(3,4)21-17(20-15)13-7-9-14(10-8-13)19-12-6-5-11-18;/h7-10H,5-6,11-12,18H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBJHKFOSLVVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














